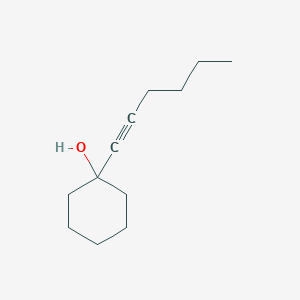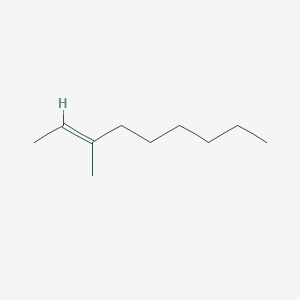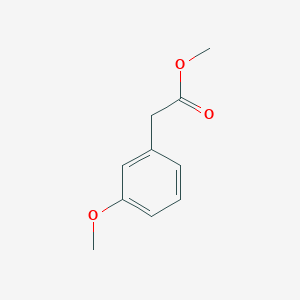
2-Methoxy-6-nitroanilin
Übersicht
Beschreibung
2-Methoxy-6-nitroaniline: is an organic compound with the molecular formula C7H8N2O3 . It is a derivative of aniline, where the amino group is substituted with a methoxy group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methoxy-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, 2-Methoxy-6-nitroaniline is used in the study of enzyme interactions and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Medicine: While not directly used as a drug, derivatives of 2-Methoxy-6-nitroaniline are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and as a component in the formulation of certain industrial products.
Wirkmechanismus
Target of Action
2-Methoxy-6-nitroaniline is a versatile compound widely used in various industries
Mode of Action
It is known to participate in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . .
Biochemical Pathways
It is known to be involved in the synthesis of azo dyes in the dye industry . .
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-6-nitroaniline were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .
Result of Action
It is known to produce vibrant orange to red colors, making it highly desirable for dyeing textiles, leather goods, and paper products . .
Biochemische Analyse
Biochemical Properties
2-Methoxy-6-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives, which are known to act as inhibitors of fibroblast growth factor receptor 4 (FGFR4) . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation and detoxification . The interaction with cytochrome P450 enzymes, especially CYP1A2, leads to the formation of reactive intermediates that can further participate in biochemical reactions .
Cellular Effects
2-Methoxy-6-nitroaniline has been shown to affect various types of cells and cellular processes. It influences cell function by inducing the expression of cytochrome P450 enzymes, particularly CYP1A2, in hepatic cells . This induction can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. Additionally, 2-Methoxy-6-nitroaniline has been reported to cause hepatotoxicity and immune system effects, indicating its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of 2-Methoxy-6-nitroaniline involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can bind to biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s nitro group is particularly reactive, contributing to its ability to form covalent bonds with cellular proteins and DNA, thereby affecting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-6-nitroaniline have been observed to change over time. The compound is relatively stable under normal conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to 2-Methoxy-6-nitroaniline in in vitro and in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methoxy-6-nitroaniline vary with different dosages in animal models. At lower doses, the compound induces the expression of cytochrome P450 enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity, decreased body weight, and alterations in organ weights . These toxic effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-Methoxy-6-nitroaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation and other oxidative reactions, leading to the formation of metabolites that are excreted in urine . The primary metabolic pathway involves the conversion of 2-Methoxy-6-nitroaniline to 4-nitrophenol, which is further metabolized and excreted .
Transport and Distribution
Within cells and tissues, 2-Methoxy-6-nitroaniline is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver . The transport and distribution of 2-Methoxy-6-nitroaniline are crucial for its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2-Methoxy-6-nitroaniline is primarily within the cytoplasm and endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The compound’s localization is influenced by its chemical properties, including its ability to form covalent bonds with cellular proteins. This subcellular distribution is essential for its biochemical activity and effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methoxyaniline: The synthesis of 2-Methoxy-6-nitroaniline typically begins with the nitration of 2-methoxyaniline. This reaction involves treating 2-methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the sixth position.
Purification: The crude product is then purified through recrystallization or column chromatography to obtain pure 2-Methoxy-6-nitroaniline.
Industrial Production Methods: Industrial production methods for 2-Methoxy-6-nitroaniline often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 2-Methoxy-6-nitroaniline can undergo reduction reactions to form 2-methoxy-6-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, halogenation can occur at the available positions on the benzene ring using halogenating agents like bromine or chlorine.
Oxidation: Oxidation of 2-Methoxy-6-nitroaniline can lead to the formation of various oxidation products depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorine.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-Methoxy-6-phenylenediamine.
Substitution: Halogenated derivatives of 2-Methoxy-6-nitroaniline.
Oxidation: Various oxidation products depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-nitroaniline: Similar in structure but with the nitro group at the fourth position.
2-Methyl-6-nitroaniline: Similar but with a methyl group instead of a methoxy group.
5-Methoxy-2-nitroaniline: Similar but with the methoxy group at the fifth position.
Uniqueness: 2-Methoxy-6-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and applications. The methoxy group at the second position and the nitro group at the sixth position create a distinct electronic environment that affects its chemical behavior and interactions.
Eigenschaften
IUPAC Name |
2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKWDGCTUOOAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167962 | |
| Record name | 6-Nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16554-45-3 | |
| Record name | 2-Methoxy-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16554-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016554453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methoxy-6-nitroaniline in the synthesis of maytansinoids?
A1: 2-methoxy-6-nitroaniline serves as the starting material for the synthesis of the C_9-N fragment of maytansine []. The researchers used a series of reactions, starting from 2-methoxy-6-nitroaniline, to eventually produce a compound labeled as 2 in the paper, representing the C_9-N moiety. This fragment is crucial for constructing the complete maytansine molecule.
Q2: Can you elaborate on the structural modifications made to 2-methoxy-6-nitroaniline during the synthesis process?
A2: The synthesis involved several modifications to the initial 2-methoxy-6-nitroaniline structure. Key transformations included converting the nitro group to an amine, attaching an aldehyde group at a specific position on the benzene ring, and then elaborating this aldehyde into a complex side chain through a twelve-step sequence []. This side chain in the final C_9-N fragment (compound 2) contains specific stereochemistry crucial for the biological activity of maytansine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)










![3-Methoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100578.png)
